Cyclo(di(threonine))

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

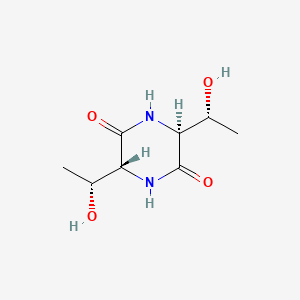

Cyclo(di(threonine)), also known as Cyclo(di(threonine)), is a useful research compound. Its molecular formula is C8H14N2O4 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclo(di(threonine)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(di(threonine)) including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How is Cyclo(di(threonine)) synthesized and characterized in laboratory settings?

- Methodological Answer : Cyclo(di(threonine)) is typically synthesized via solid-phase peptide synthesis (SPPS), followed by cyclization using reagents like HATU/DIPEA under inert conditions. Post-synthesis, purification is achieved via reverse-phase HPLC with a C18 column and water-acetonitrile gradient. Characterization employs mass spectrometry (LC-MS) for molecular weight confirmation and NMR (1H, 13C) to verify cyclization and stereochemistry. Purity is quantified using HPLC-UV at 214 nm, with calibration curves for threonine derivatives .

Q. What analytical methods are recommended for quantifying Cyclo(di(threonine)) in biological samples?

- Methodological Answer : LC-MS with electrospray ionization (ESI) is optimal for quantification. A standard curve method (0.02–0.03 mg/L detection limit) is used, with deuterated threonine as an internal standard. Sample preparation involves protein precipitation with acetonitrile, followed by centrifugation and filtration. Recovery rates (85–110%) and intraday precision (±5% RSD) should be validated per ICH guidelines .

Q. How can researchers assess the stability of Cyclo(di(threonine)) under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Analyze degradation products weekly via LC-MS and quantify intact compound loss using area-under-the-curve (AUC) measurements. Arrhenius kinetics can predict shelf life, while circular dichroism (CD) spectroscopy monitors structural integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for Cyclo(di(threonine))?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurity profiles. Address this by:

- Replicating studies across independent labs using standardized protocols (e.g., MTT assay for cytotoxicity).

- Performing orthogonal assays (e.g., SPR for target binding affinity vs. cellular activity).

- Applying multivariate regression to identify confounding variables (e.g., solvent effects, endotoxin levels) .

Q. How can the mechanism of action of Cyclo(di(threonine)) be elucidated at the molecular level?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict interactions with receptors (e.g., GPCRs). Validate via surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff). Knockout cell lines (CRISPR-Cas9) can confirm target involvement, while phosphoproteomics (LC-MS/MS) identifies downstream signaling pathways .

Q. What advanced techniques enable structural comparison of Cyclo(di(threonine)) with analogous cyclic dipeptides?

- Methodological Answer : Perform X-ray crystallography to resolve 3D structures (PDB deposition). Compare hydrogen-bonding networks and ring puckering via Cambridge Structural Database (CSD) analysis. Use dynamic NMR (NOESY) to study conformational flexibility in solution, correlating with bioactivity .

Q. How can researchers optimize Cyclo(di(threonine)) for targeted drug delivery?

- Methodological Answer : Functionalize the peptide via N-hydroxysuccinimide (NHS) ester conjugation to PEGylated liposomes. Evaluate encapsulation efficiency (UV-Vis) and release kinetics in simulated physiological fluids (PBS, pH 7.4). Validate targeting using fluorescence microscopy with FITC-labeled constructs .

Methodological & Data-Driven Questions

Q. What statistical approaches are critical for validating Cyclo(di(threonine)) bioactivity data?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use receiver operating characteristic (ROC) curves to assess assay sensitivity/specificity. For dose-response data, fit sigmoidal curves (Hill equation) to calculate EC50/IC50 values with 95% confidence intervals .

Q. How can researchers ensure reproducibility in synthesizing Cyclo(di(threonine))?

- Methodological Answer : Document SPPS parameters (coupling time, resin type) and cyclization conditions (temperature, solvent ratio). Share raw LC-MS/NMR data via repositories like Zenodo. Implement interlab validation using SOPs aligned with ISO 17025 standards .

Q. What frameworks guide the formulation of novel research questions for Cyclo(di(threonine))?

- Methodological Answer : Use the PICO framework:

- Population : Specific cell types/organisms (e.g., cancer stem cells).

- Intervention : Dose range and administration route (e.g., 1–100 µM, intraperitoneal).

- Comparison : Positive controls (e.g., cisplatin for cytotoxicity).

- Outcome : Quantifiable endpoints (e.g., apoptosis rate via flow cytometry).

Align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Properties

CAS No. |

54617-73-1 |

|---|---|

Molecular Formula |

C8H14N2O4 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

(3S,6R)-3,6-bis[(1R)-1-hydroxyethyl]piperazine-2,5-dione |

InChI |

InChI=1S/C8H14N2O4/c1-3(11)5-7(13)10-6(4(2)12)8(14)9-5/h3-6,11-12H,1-2H3,(H,9,14)(H,10,13)/t3-,4-,5-,6+/m1/s1 |

InChI Key |

FEXBTWNVLLOVLN-KAZBKCHUSA-N |

SMILES |

CC(C1C(=O)NC(C(=O)N1)C(C)O)O |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(=O)N1)[C@@H](C)O)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)N1)C(C)O)O |

Synonyms |

cyclo(di(Thr)) cyclo(di(threonine)) cyclo(L-alloThr)2 cyclo(L-allothreonine)2 cyclo(L-Thr)2 cyclo(L-Thr-L-Thr) cyclo(L-threonine)2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.